(2,5-Dibromopyridin-3-yl)methanamine CAS number and chemical properties
(2,5-Dibromopyridin-3-yl)methanamine CAS number and chemical properties
Technical Whitepaper: (2,5-Dibromopyridin-3-yl)methanamine in Modern Drug Discovery
Executive Summary
(2,5-Dibromopyridin-3-yl)methanamine is a highly versatile, di-halogenated heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis. Featuring two orthogonal bromine handles and a primary methanamine group, this compound serves as a critical intermediate for synthesizing complex scaffolds, including bacterial Enoyl-ACP reductase (FAB I) inhibitors[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural advantages in drug design, and field-validated synthetic methodologies.
Chemical Identity and Fundamental Properties
The unique substitution pattern of (2,5-Dibromopyridin-3-yl)methanamine provides distinct electronic and steric properties. The electron-withdrawing nature of the pyridine ring, combined with two bromine atoms, significantly lowers the pKa of the pyridine nitrogen while modulating the nucleophilicity of the primary amine.
Table 1: Chemical Identity & Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (2,5-Dibromopyridin-3-yl)methanamine |
| CAS Number (Free Base) | 1823941-22-5[2] |
| CAS Number (HCl Salt) | 3026691-17-5[3] |
| CAS Number (HBr Salt) | 2680540-10-5[4] |
| Molecular Formula | C6H6Br2N2 |
| Molecular Weight | 265.93 g/mol [2] |
| SMILES String | C1=C(Br)C=NC(=C1CN)Br[5] |
| Storage Conditions | 2-8°C, sealed under inert atmosphere (Argon/Nitrogen) |
Structural Significance in Medicinal Chemistry
The strategic placement of functional groups on the pyridine core makes this compound a "privileged scaffold" for late-stage functionalization:
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C2 and C5 Bromines : These halogens serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C2 bromine is particularly activated toward nucleophilic aromatic substitution (SNAr) and oxidative addition due to its proximity to the pyridine nitrogen, allowing for regioselective functionalization.
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C3 Methanamine : The primary amine acts as a critical hydrogen bond donor/acceptor in target binding pockets. It is readily derivatized into amides, sulfonamides, or secondary amines. For instance, in the synthesis of FAB I inhibitors, the methanamine is often alkylated to fit into the lipophilic binding pocket of the bacterial enzyme[1].
Experimental Methodologies: Synthesis and Validation
To ensure high purity and yield, the synthesis of (2,5-Dibromopyridin-3-yl)methanamine typically begins with 2,5-dibromo-3-methylpyridine (CAS: 3430-18-0)[5]. Direct amination of the corresponding benzyl bromide often leads to over-alkylation (yielding secondary and tertiary amines); therefore, a Gabriel synthesis is preferred to guarantee primary amine formation.
Synthetic workflow for (2,5-Dibromopyridin-3-yl)methanamine via Gabriel synthesis.
Table 2: Self-Validating Step-by-Step Synthesis Protocol
| Step | Procedure & Causality | In-Process Control / Validation |
| 1. Radical Bromination | Action: Dissolve 2,5-dibromo-3-methylpyridine (1.0 eq) in CCl4. Add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq). Reflux for 4-6 hours.Causality: AIBN initiates a radical chain reaction. The benzylic-like methyl group is selectively brominated due to the stability of the intermediate radical. | Validation: TLC (Hexane:EtOAc 9:1) shows consumption of SM. Confirm monobromination via LC-MS (target m/z ~329.8 [M+H]+ for the tribrominated mass). |
| 2. Phthalimide Substitution | Action: React the resulting bromomethyl intermediate with potassium phthalimide (1.2 eq) in DMF at 80°C for 4 hours.Causality: An SN2 reaction occurs. The bulky phthalimide group prevents multiple alkylations, ensuring exactly one nitrogen atom is introduced. | Validation: LC-MS confirms the mass of the phthalimide intermediate (m/z ~396.9 [M+H]+). |
| 3. Hydrazinolysis | Action: Treat the intermediate with hydrazine hydrate (3.0 eq) in ethanol. Reflux for 2 hours. Filter the white precipitate (phthalhydrazide).Causality: Hydrazine attacks the imide carbonyls, releasing the primary amine. | Validation: 1H NMR (DMSO-d6) shows disappearance of aromatic phthalimide protons (7.8 ppm) and appearance of primary amine protons (br s, ~2.0 ppm). |
| 4. Salt Formation | Action: Dissolve the free base in Et2O and add 2M HCl in ether to precipitate the hydrochloride salt.Causality: The salt form (CAS: 3026691-17-5) significantly improves shelf-stability and prevents oxidative degradation[3]. | Validation: Elemental analysis and melting point determination to confirm purity >98%. |
Applications in Drug Discovery
The versatility of the (2,5-Dibromopyridin-3-yl)methanamine scaffold is highlighted in recent pharmaceutical development, particularly in the design of novel antibacterial agents.
Case Study: Bacterial Enoyl-ACP Reductase (FAB I) Inhibitors Bacterial fatty acid biosynthesis proceeds via a Type II (dissociated) fatty acid synthase system, which is distinct from the mammalian Type I system[1]. The final step of the elongation cycle is catalyzed by Enoyl-ACP reductase (FAB I)[1]. Derivatives of (2,5-dibromopyridin-3-yl)methanamine, such as (2,5-dibromopyridin-3-yl)-N-methylmethanamine, have been synthesized and patented as potent FAB I inhibitors[1]. The di-bromo pyridine core effectively mimics the natural substrate's binding mode within the enzyme's active site, while the amine is functionalized to optimize binding affinity and inhibit bacterial growth[1].
Key derivatization pathways of the (2,5-Dibromopyridin-3-yl)methanamine scaffold in drug discovery.
Handling, Storage, and Safety Protocols
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Toxicity & Handling : Halogenated pyridines and primary amines can act as skin sensitizers and respiratory irritants. All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).
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Storage : The free base is susceptible to air oxidation and CO2 absorption (forming carbamates). It must be stored under an inert atmosphere (Argon) at 2-8°C. For long-term storage, conversion to the hydrochloride[3] or dihydrobromide salt[4] is highly recommended to maintain structural integrity.
References
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Google Patents. "US 2010/0130470 A1 - Acrylamide derivatives as FAB I inhibitors". Googleapis. Available at: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 1823941-22-5|(2,5-Dibromopyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. CAS:3026691-17-5, (2,5-Dibromopyridin-3-yl)methanamine hydrochloride-毕得医药 [bidepharm.com]
- 4. 2,5-dibromopyridin-3-ol | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3430-18-0|2,5-Dibromo-3-methylpyridine|BLD Pharm [bldpharm.com]
